(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Chiral resolution Enantiomeric excess Tapentadol intermediate

(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1) is a chiral amino ketone intermediate critical to the industrial synthesis of tapentadol, a centrally acting opioid analgesic. This compound represents the penultimate intermediate in the most common synthetic route, where it undergoes a Grignard reaction with ethylmagnesium halide followed by O-demethylation to yield the active pharmaceutical ingredient (API).

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 850222-40-1
Cat. No. B025807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
CAS850222-40-1
Synonyms(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one; (s)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methoylpropan-1-one; (S)-3-Dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone; (2S)-3-(DiMethylaMino)-1-(3-Methoxyphenyl)-2-Methylpropan-1-on
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(CN(C)C)C(=O)C1=CC(=CC=C1)OC
InChIInChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3/t10-/m0/s1
InChIKeyYHCVGGJYRMYIGG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1) – Chiral Identity, Regulatory Role, and Procurement Context


(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1) is a chiral amino ketone intermediate critical to the industrial synthesis of tapentadol, a centrally acting opioid analgesic [1]. This compound represents the penultimate intermediate in the most common synthetic route, where it undergoes a Grignard reaction with ethylmagnesium halide followed by O-demethylation to yield the active pharmaceutical ingredient (API) [2]. The (S)-enantiomer (CAS 850222-40-1) is structurally and functionally distinct from its (R)-enantiomer (CAS 1217854-15-3) and the racemic mixture (CAS 197145-37-2), with only the (S)-configuration providing the correct stereochemical precursor for the (1R,2R)-tapentadol API [3]. Beyond its primary role as a synthetic intermediate, this compound is also catalogued as Tapentadol Impurity 6, serving as a reference standard for pharmaceutical quality control and regulatory compliance [4].

Why Substitution of (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1) with Its (R)-Enantiomer or Racemate Fails in Tapentadol Manufacturing


The stereochemistry of this intermediate directly determines the stereochemistry of the final tapentadol API. Tapentadol is marketed exclusively as the (1R,2R)-enantiomer because the (1S,2S)-enantiomer displays substantially lower μ-opioid receptor (MOR) binding affinity (Ki = 4.5 μM vs. 0.096 μM) and is approximately 10-fold less potent in vivo [1]. The (S)-intermediate (CAS 850222-40-1) carries the required chiral center that is retained through subsequent synthetic steps to yield the correct (1R,2R)-configuration. The (R)-intermediate (CAS 1217854-15-3) would produce the disfavored (1S,2S)-tapentadol, while the racemic intermediate (CAS 197145-37-2) would necessitate costly post-synthetic chiral separation and result in ≥50% material loss [2]. Furthermore, regulatory guidances (ICH Q3A) require identification and control of enantiomeric impurities; the unintended presence of the (R)-enantiomer as a process-related impurity must be quantified and reported below qualification thresholds, rendering non-enantiopure starting material unacceptable for GMP production [3].

Quantitative Comparative Evidence for (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1) vs. Enantiomeric and Racemic Analogs


Enantiomeric Excess and Chiral Purity: (S)-Enantiomer vs. Racemic Mixture vs. (R)-Enantiomer

The (S)-enantiomer (CAS 850222-40-1) is routinely produced with enantiomeric excess (ee) of 97–98% via diastereomeric salt resolution with (2R,3R)-O,O′-dibenzoyltartaric acid, whereas the racemic mixture (CAS 197145-37-2) contains exactly 0% ee and the (R)-enantiomer (CAS 1217854-15-3), when produced independently, achieves comparable ee (≥98%) but delivers the wrong stereochemical outcome for tapentadol synthesis [1]. In one validated process, the (S)-enantiomer was isolated in 96.5% yield and 98% ee from the dibenzoyl tartrate salt, with the unwanted (R)-enantiomer recoverable via racemization and recycling . Alternative chiral resolution methods using (2R,3R)-O,O′-dibenzoyltartaric acid achieve quantitative resolution of the racemic Mannich ketone with >99% ee for the preferred enantiomer [2].

Chiral resolution Enantiomeric excess Tapentadol intermediate

Synthetic Yield and Atom Economy: (S)-Enantiomer Isolation vs. Racemic Synthesis with Post-Synthetic Separation

The Mannich reaction between 1-(3-methoxyphenyl)propan-1-one, dimethylamine, and paraformaldehyde produces the racemic amino ketone in ~93% yield . Without chiral resolution, this racemate must be carried forward and separated at a later stage, which entails a theoretical maximum 50% yield loss. In contrast, the (S)-enantiomer is isolated directly via diastereomeric salt resolution at the ketone stage, achieving 96.5% recovery of the desired enantiomer . Patent literature reports that quantitative resolution methods using (2R,3R)-O,O′-dibenzoyltartaric acid can recover the preferred enantiomer in near-quantitative yield (>95% of theoretical) while enabling racemization and recycling of the unwanted antipode [1].

Process chemistry Yield comparison Atom economy

Regulatory Identity as Tapentadol Impurity 6: Specification-Driven Procurement vs. Generic Research-Grade Material

CAS 850222-40-1 is formally catalogued as Tapentadol Impurity 6 in pharmacopoeial and regulatory impurity profiling [1]. When procured as a reference standard, this compound must be accompanied by a Certificate of Analysis (CoA) specifying purity ≥ 98% (typically ≥ 99% for reference standard grade), residual solvent data, and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) [2]. In contrast, generic research-grade (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one may be supplied at 95–97% purity without the full suite of regulatory documentation required for ANDA/DMF submissions . ICH Q3A guidelines stipulate that unspecified impurities be controlled below 0.10% (or 0.15% for a daily dose >2 g/day), making the availability of well-characterized, high-purity impurity standards essential for method validation [3].

Pharmaceutical impurity Reference standard ICH Q3A compliance

Thermal Stability and Storage Differentiation: (S)-Enantiomer vs. Racemate Decomposition Profile

The (S)-enantiomer is susceptible to racemization under acidic or basic conditions at elevated temperatures, a property that is both a risk (for storage) and an advantage (for recycling the unwanted enantiomer). EP 4116288 A1 describes a racemization process operating at 60–120 °C in the presence of an acid catalyst, converting the (R)-enantiomer back to the racemate in high yield for re-resolution [1]. This thermal lability means that the (S)-enantiomer must be stored at 2–8 °C to preserve enantiomeric integrity, whereas the racemic material is intrinsically stable against further racemization . The measured boiling point of 315.8 °C (at 760 mmHg) and flash point of 144.8 °C are identical for both enantiomers and the racemate because these are achiral physical properties [2].

Thermal stability Racemization kinetics Storage condition

Procurement Application Scenarios for (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1)


GMP Tapentadol API Manufacturing: Chiral Intermediate Procurement

This compound is the immediate precursor to tapentadol in the dominant industrial route. The enantiopure (S)-ketone undergoes Grignard addition with ethylmagnesium bromide to install the second chiral center, followed by O-demethylation to yield (1R,2R)-tapentadol [1]. Procurement of the (S)-enantiomer at ≥98% ee eliminates the need for post-synthetic chiral separation and ensures that the final API meets the required enantiomeric purity specification of >99% ee, as demonstrated by the enantioselective synthesis achieving 99.9% diastereomeric excess in >100 g batches [2].

Pharmaceutical Quality Control: Impurity Reference Standard for Method Validation

As Tapentadol Impurity 6, CAS 850222-40-1 is used to spike API samples for HPLC method development, system suitability testing, and forced degradation studies to establish relative retention times and resolution factors [3]. Regulatory submissions (ANDA, DMF) require demonstrated control of this impurity at levels meeting ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15%) [4]. The availability of a characterized, high-purity reference standard with a full CoA is a prerequisite for method validation protocols accepted by FDA and EMA.

Process Development and Optimization: Enantiomeric Recycling Studies

The racemization patent EP 4116288 A1 describes methods to convert the off-enantiomer (R)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one back to the racemate under catalytic acidic conditions (60–120 °C), enabling its re-entry into the resolution cycle [5]. Process development groups procure both the (S)- and (R)-enantiomers to optimize racemization kinetics, resolution yields, and overall process mass intensity, with reported combined yields approaching theoretical maximum through recycling.

Analytical Method Development: Chiral Purity Determination

This compound serves as an enantiopure calibrant for developing chiral HPLC or capillary electrophoresis methods to quantify enantiomeric purity of tapentadol intermediates and API. The (S)-enantiomer (CAS 850222-40-1) and its (R)-antipode (CAS 1217854-15-3) are used as authentic reference standards to establish retention times, resolution, and limit of quantitation for enantiomeric impurity methods [6]. Such methods are mandatory for batch release testing in GMP environments where enantiomeric purity is a critical quality attribute.

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